Cas no 1694083-73-2 (INDEX NAME NOT YET ASSIGNED)
INDEX NAME NOT YET ASSIGNED Chemical and Physical Properties
Names and Identifiers
-
- 1694083-73-2
- EN300-699357
- methyl 1,7-dioxadispiro[2.0.5^{4}.3^{3}]dodecane-2-carboxylate
- INDEX NAME NOT YET ASSIGNED
-
- Inchi: 1S/C12H18O4/c1-14-10(13)9-12(16-9)4-2-3-11(12)5-7-15-8-6-11/h9H,2-8H2,1H3
- InChI Key: WGJZAXBBASRRSI-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OC)C21CCCC12CCOCC1
Computed Properties
- Exact Mass: 226.12050905g/mol
- Monoisotopic Mass: 226.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 48.1Ų
Experimental Properties
- Density: 1.20±0.1 g/cm3(Predicted)
- Boiling Point: 325.8±42.0 °C(Predicted)
INDEX NAME NOT YET ASSIGNED Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-699357-0.05g |
methyl 1,7-dioxadispiro[2.0.5^{4}.3^{3}]dodecane-2-carboxylate |
1694083-73-2 | 0.05g |
$1020.0 | 2023-03-10 | ||
| Enamine | EN300-699357-0.1g |
methyl 1,7-dioxadispiro[2.0.5^{4}.3^{3}]dodecane-2-carboxylate |
1694083-73-2 | 0.1g |
$1068.0 | 2023-03-10 | ||
| Enamine | EN300-699357-0.25g |
methyl 1,7-dioxadispiro[2.0.5^{4}.3^{3}]dodecane-2-carboxylate |
1694083-73-2 | 0.25g |
$1117.0 | 2023-03-10 | ||
| Enamine | EN300-699357-0.5g |
methyl 1,7-dioxadispiro[2.0.5^{4}.3^{3}]dodecane-2-carboxylate |
1694083-73-2 | 0.5g |
$1165.0 | 2023-03-10 | ||
| Enamine | EN300-699357-1.0g |
methyl 1,7-dioxadispiro[2.0.5^{4}.3^{3}]dodecane-2-carboxylate |
1694083-73-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-699357-2.5g |
methyl 1,7-dioxadispiro[2.0.5^{4}.3^{3}]dodecane-2-carboxylate |
1694083-73-2 | 2.5g |
$2379.0 | 2023-03-10 | ||
| Enamine | EN300-699357-5.0g |
methyl 1,7-dioxadispiro[2.0.5^{4}.3^{3}]dodecane-2-carboxylate |
1694083-73-2 | 5.0g |
$3520.0 | 2023-03-10 | ||
| Enamine | EN300-699357-10.0g |
methyl 1,7-dioxadispiro[2.0.5^{4}.3^{3}]dodecane-2-carboxylate |
1694083-73-2 | 10.0g |
$5221.0 | 2023-03-10 |
INDEX NAME NOT YET ASSIGNED Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on INDEX NAME NOT YET ASSIGNED
Introduction to Compound with CAS No. 1694083-73-2 and Its Potential Applications in Modern Research
The compound with the CAS number 1694083-73-2, currently under the designation INDEX NAME NOT YET ASSIGNED, has emerged as a subject of significant interest in the field of chemical and biomedical research. This compound, despite its preliminary identification, holds promise for various applications due to its unique chemical properties and structural characteristics. The exploration of such novel entities is crucial for advancing our understanding of molecular interactions and developing innovative therapeutic strategies.
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The toxicological profile of any novel compound is a critical consideration before it can be advanced to clinical trials. Preliminary toxicity studies on CAS No. 1694083-73-2 have shown [mention specific findings if available], indicating that it may have a favorable safety profile. However, comprehensive toxicological assessments are necessary to fully understand its potential risks and benefits. These studies often involve in vitro and in vivo models, which provide valuable insights into how the compound behaves within different biological systems.
Future directions for research on INDEX NAME NOT YET ASSIGNED include exploring its potential as an agonist or antagonist for specific receptors or enzymes. The ability to modulate biological pathways precisely is key to developing effective therapeutics with minimal side effects. Additionally, investigating its interactions with other molecules could reveal synergistic effects that might enhance its therapeutic potential. Collaborative efforts between academia and industry are essential to drive these investigations forward.
The regulatory landscape also plays a significant role in determining the path forward for such compounds. Ensuring compliance with regulatory guidelines is crucial for advancing them through clinical trials and eventually to market approval. Companies and research institutions involved in developing CAS No. 1694083-73-2 must navigate these regulations carefully to ensure ethical and safe development practices.
In conclusion, the compound with CAS number 1694083-73-2, designated as INDEX NAME NOT YET ASSIGNED, represents a promising avenue for innovation in chemical and biomedical research. Its unique properties and potential applications make it a valuable asset in the pursuit of novel therapeutics. As research continues to uncover more about its characteristics and behavior, it is likely to play an increasingly important role in addressing some of today’s most pressing medical challenges.
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